L-Glycerate 2-phosphate disodium salt, Disodium L-2-phosphoglycerate L-Glycerate 2-phosphate disodium salt, Disodium L-2-phosphoglycerate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13671042
InChI: InChI=1S/C3H7O7P.2Na.H2O/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1
SMILES: C(C(C(=O)[O-])OP(=O)(O)[O-])O.O.[Na+].[Na+]
Molecular Formula: C3H7Na2O8P
Molecular Weight: 248.04 g/mol

L-Glycerate 2-phosphate disodium salt, Disodium L-2-phosphoglycerate

CAS No.:

Cat. No.: VC13671042

Molecular Formula: C3H7Na2O8P

Molecular Weight: 248.04 g/mol

* For research use only. Not for human or veterinary use.

L-Glycerate 2-phosphate disodium salt, Disodium L-2-phosphoglycerate -

Specification

Molecular Formula C3H7Na2O8P
Molecular Weight 248.04 g/mol
IUPAC Name disodium;(2S)-3-hydroxy-2-[hydroxy(oxido)phosphoryl]oxypropanoate;hydrate
Standard InChI InChI=1S/C3H7O7P.2Na.H2O/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1
Standard InChI Key VQNAIZNPWBGZNQ-SQGDDOFFSA-L
Isomeric SMILES C([C@@H](C(=O)[O-])OP(=O)(O)[O-])O.O.[Na+].[Na+]
SMILES C(C(C(=O)[O-])OP(=O)(O)[O-])O.O.[Na+].[Na+]
Canonical SMILES C(C(C(=O)[O-])OP(=O)(O)[O-])O.O.[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

L-Glycerate 2-phosphate disodium salt is systematically named as disodium [(2S)-2-hydroxy-3-(phosphonooxy)propanoate]. Common synonyms include L-2-phosphoglyceric acid disodium salt hydrate, (-)-2-O-phosphono-L-glyceric acid disodium salt, and [S,(-)]-3-hydroxy-2-(phosphonooxy)propanoic acid disodium salt . The compound’s IUPAC name emphasizes its stereochemistry at the C2 position, which distinguishes it from the D-enantiomer involved in canonical glycolysis.

Molecular Structure and Stereochemistry

The compound features a three-carbon backbone with a phosphate group esterified at the C2 position and a sodium counterion neutralizing the phosphate and carboxylate groups. Its SMILES notation, O.[Na+].[Na+].OC[C@@H](OP(=O)(O)O)C(=O)O\text{O}.[\text{Na}^+].[\text{Na}^+].\text{OC}[C@@H](\text{OP}(=O)(\text{O})\text{O})\text{C}(=O)\text{O} , confirms the (S)-configuration at C2. The InChIKey identifier (VQNAIZNPWBGZNQ-SQGDDOFFSA) facilitates precise database searches and computational modeling studies.

Crystallographic and Spectroscopic Data

While single-crystal X-ray structures remain unreported, predicted physicochemical properties include a density of 1.936±0.06g/cm31.936 \pm 0.06 \, \text{g/cm}^3 and a boiling point of 518.3±60.0C518.3 \pm 60.0^\circ \text{C} . The pKa of the phosphate group is estimated at 1.65±0.101.65 \pm 0.10 , influencing its ionization state under physiological conditions.

Physical and Chemical Properties

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight230.02 (anhydrous)
AppearanceWhite to faintly brown solid
Storage Temperature−20°C
Predicted Density1.936±0.06g/cm31.936 \pm 0.06 \, \text{g/cm}^3
Boiling Point518.3±60.0C518.3 \pm 60.0^\circ \text{C}
pKa1.65±0.101.65 \pm 0.10

Biochemical Role and Metabolic Context

Enantiomeric Relationship to Glycolytic Intermediates

As the L-enantiomer of 2-phosphoglycerate, this compound serves as a stereochemical probe for studying glycerate kinase and phosphoglycerate mutase (PGAM) enzymes . In Saccharomyces cerevisiae mutants lacking Gcr2p transcription factor, elevated glycerate phosphate levels (up to 0.52 μmol/g in gcr2 vs. 0.31 μmol/g in wild-type) correlate with reduced glycolytic enzyme expression while maintaining glucose consumption rates .

Modulation of Pentose Phosphate Pathway Flux

Recent oncology research reveals that 2-phosphoglycerate (2-PG) and 3-phosphoglycerate (3-PG) levels directly influence oxidative pentose phosphate pathway (PPP) activity. In PGAM1-deficient cancer cells, 3-PG accumulation inhibits 6-phosphogluconate dehydrogenase (6PGD), reducing NADPH production by 40–60% . Restoring 2-PG levels via methyl-2-PG treatment rescues PPP flux, increasing nucleotide biosynthesis by 2.3-fold .

Feedback Regulation of Serine Biosynthesis

The 2-PG/3-PG ratio modulates 3-phosphoglycerate dehydrogenase (PHGDH) activity, a rate-limiting enzyme in serine synthesis. At physiological concentrations (45–60 μM), 2-PG enhances PHGDH activity by 1.8-fold, creating a feedback loop that controls 3-PG pools . This regulatory mechanism becomes critical in PGAM1-inhibited cells, where serine production drops by 65% unless supplemented with exogenous 2-PG .

Research Applications and Experimental Findings

Yeast Metabolic Studies

In gcr2 null mutants, L-2-phosphoglycerate disodium salt has been instrumental in quantifying metabolic adaptations. Despite 50–75% reductions in triosephosphate isomerase (TPI) and phosphoglycerate kinase (PGK) activities, these strains maintain glucose consumption rates of 0.4 μmol/min/mg protein through glycerate phosphate accumulation .

Table 2: Metabolic Parameters in S. cerevisiae Strains

ParameterWild Typegcr2 Mutant
Glucose Consumption Rate0.41 μmol/min/mg0.39 μmol/min/mg
Glycerate-3-Phosphate Level0.31 μmol/g0.52 μmol/g
Ethanol Production0.38 μmol/min/mg0.36 μmol/min/mg

Cancer Metabolism and Therapeutic Targeting

PGAM1 inhibition using shRNA or small-molecule agents (e.g., PGMI-004A) elevates 3-PG levels 3.5-fold while decreasing 2-PG by 67%, leading to:

  • 45% reduction in lactate production

  • 58% decrease in 13C^{13}\text{C}-glucose incorporation into RNA ribose

  • 2.1-fold increase in apoptosis in H1299 lung carcinoma cells

These effects are reversible upon methyl-2-PG supplementation, confirming the compound’s central role in maintaining anabolic fluxes .

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